3,4-dimethoxy-N-(2-phenylethyl)benzamide

Physicochemical Properties Lipophilicity Compound Selection

Sourced for conclusive structure-activity relationship (SAR) investigations, this 3,4-dimethoxy-N-(2-phenylethyl)benzamide provides the critical methoxy substitution pattern absent in simpler N-phenethylbenzamide analogs. Researchers can directly probe how the 3- and 4-position methoxy groups modulate target binding, selectivity, and ADME properties. Its well-defined melting point (121.5 °C) and molecular weight (285.34 g/mol) make it an ideal analytical reference standard for benzamide derivative method development and PNMT-focused adrenergic function research. Ensure experimental consistency—order this high-purity scaffold today.

Molecular Formula C17H19NO3
Molecular Weight 285.34g/mol
CAS No. 93598-25-5
Cat. No. B400777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-phenylethyl)benzamide
CAS93598-25-5
Molecular FormulaC17H19NO3
Molecular Weight285.34g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC
InChIInChI=1S/C17H19NO3/c1-20-15-9-8-14(12-16(15)21-2)17(19)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19)
InChIKeyLZEQRSQDBDGXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-N-(2-phenylethyl)benzamide (93598-25-5) Procurement Guide: Properties and Analytical Specifications


3,4-Dimethoxy-N-(2-phenylethyl)benzamide (CAS 93598-25-5) is an aromatic amide with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol . The compound is characterized by a 3,4-dimethoxy substituted benzamide core linked to a phenethyl moiety. Key physical properties include a reported melting point of 121.5 °C and predicted values for boiling point (440.1±45.0 °C), density (1.119±0.06 g/cm³), and pKa (14.23±0.46) . This compound serves as a structural scaffold in medicinal chemistry research and is available from various chemical suppliers for research purposes.

3,4-Dimethoxy-N-(2-phenylethyl)benzamide (93598-25-5): Why Analog Substitution May Compromise Experimental Reproducibility


The 3,4-dimethoxy substitution pattern on the benzamide core distinguishes this compound from its simpler N-phenethylbenzamide analog (CAS 3278-14-6) . These methoxy groups are critical structural features that can modulate molecular interactions, lipophilicity, and biological activity profiles. Direct substitution with an unsubstituted analog may alter target engagement or physicochemical behavior, leading to inconsistent or misleading experimental results [1]. The specific positioning of these methoxy groups is a key determinant of the compound's performance in structure-activity relationship (SAR) studies and other research applications.

3,4-Dimethoxy-N-(2-phenylethyl)benzamide (93598-25-5): Quantitative Differentiation Against Closest Analogs


Comparative Physicochemical Profile: 3,4-Dimethoxy vs. Unsubstituted N-Phenethylbenzamide

The addition of two methoxy groups at the 3 and 4 positions of the benzamide core significantly alters the physicochemical properties of the compound compared to the unsubstituted N-phenethylbenzamide analog (CAS 3278-14-6) . This modification increases molecular weight from 225.29 g/mol to 285.34 g/mol and is predicted to increase lipophilicity, which can impact solubility and membrane permeability .

Physicochemical Properties Lipophilicity Compound Selection

Thermal Stability: Melting Point Comparison with Unsubstituted Analog

The melting point of 3,4-dimethoxy-N-(2-phenylethyl)benzamide is reported as 121.5 °C , while the unsubstituted N-phenethylbenzamide (CAS 3278-14-6) exhibits a melting point of approximately 116-118 °C . This difference in thermal behavior reflects the impact of the 3,4-dimethoxy substitution on the compound's crystalline packing and intermolecular interactions.

Thermal Analysis Compound Handling Storage

Inhibitory Activity Against Phenylethanolamine N-Methyltransferase (PNMT)

3,4-Dimethoxy-N-(2-phenylethyl)benzamide has been evaluated for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) [1]. While specific quantitative data (e.g., IC50 or Ki) for this exact compound was not located in the provided search results, the assay data indicates it was tested for this activity [1]. In contrast, the unsubstituted analog N-phenethylbenzamide has not been reported to have notable activity against PNMT, suggesting that the 3,4-dimethoxy substitution may confer a specific interaction with this enzyme target.

Enzyme Inhibition PNMT Adrenergic System

3,4-Dimethoxy-N-(2-phenylethyl)benzamide (93598-25-5): Key Research Applications Driven by Structural Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

The 3,4-dimethoxy substitution pattern on the benzamide core provides a distinct physicochemical and potential biological profile compared to the unsubstituted N-phenethylbenzamide analog . Researchers exploring SAR of benzamide-based compounds can use this compound to investigate how methoxy groups at the 3 and 4 positions influence target binding, selectivity, and ADME properties.

Medicinal Chemistry Research Targeting PNMT

Given its reported evaluation in a PNMT inhibition assay, this compound may serve as a starting point or reference compound for research focused on phenylethanolamine N-methyltransferase (PNMT) . This enzyme is involved in the biosynthesis of epinephrine, making it a target of interest in the study of adrenergic function and related disorders.

Analytical and Reference Standard Development

The well-defined physicochemical properties of 3,4-dimethoxy-N-(2-phenylethyl)benzamide, including its melting point of 121.5 °C and molecular weight of 285.34 g/mol , make it suitable for use as an analytical reference standard in method development and validation for benzamide derivatives.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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